molecular formula C14H17NO4 B051009 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid CAS No. 137088-51-8

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid

Cat. No.: B051009
CAS No.: 137088-51-8
M. Wt: 263.29 g/mol
InChI Key: QONNUMLEACJFME-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is a compound that features an indoline core with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid typically involves the protection of the amine group in indoline-2-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved by reacting indoline-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to high yields and purity of the desired product .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid primarily involves the protection of the amine group through the formation of a carbamate linkage. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is cleaved, releasing the free amine, which can then engage in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is unique due to its specific combination of the indoline core and the Boc protecting group. This combination provides stability under basic conditions and allows for selective deprotection under acidic conditions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONNUMLEACJFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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